4-[2-Cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl]benzoic acid
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Overview
Description
4-[2-Cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl]benzoic acid is a complex organic compound with a molecular formula of C18H14N2O3 This compound is characterized by the presence of a cyano group, a methylphenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl]benzoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the reaction can be carried out by stirring the reactants without a solvent at room temperature or by using a steam bath at 70°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes. These processes are designed to optimize reaction conditions and improve yield. For instance, a microreactor system can be used to determine kinetic parameters and reaction rates, ensuring efficient production .
Chemical Reactions Analysis
Types of Reactions
4-[2-Cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
4-[2-Cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various organic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[2-Cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenases (COX), which are involved in the synthesis of prostaglandins . This inhibition leads to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: An aminobenzoic acid derivative used for its anti-inflammatory and analgesic properties.
Benzoic Acid Derivatives: Compounds like 4-cyano-benzoic acid, which share structural similarities and exhibit similar chemical reactivity.
Uniqueness
4-[2-Cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
340318-81-2 |
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Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
4-[2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C18H14N2O3/c1-12-3-2-4-16(9-12)20-17(21)15(11-19)10-13-5-7-14(8-6-13)18(22)23/h2-10H,1H3,(H,20,21)(H,22,23) |
InChI Key |
MQUZEFHEOKHZSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N |
Origin of Product |
United States |
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